Collagen type IV alpha 3 chain (185-203) is a peptide segment derived from the type IV collagen, specifically the alpha 3 chain encoded by the COL4A3 gene in humans. Type IV collagen is a crucial structural component of basement membranes, which are thin sheets of extracellular matrix that provide support and anchorage to various tissues. The alpha 3 chain plays a significant role in forming heterotrimers with other collagen chains, contributing to the integrity and function of basement membranes in organs such as the kidneys and lungs.
The COL4A3 gene is located on chromosome 2 and encodes one of the six alpha chains that form type IV collagen. This gene is particularly important in the context of various diseases, including Alport syndrome and Goodpasture syndrome, where mutations can lead to significant health issues due to compromised basement membrane integrity .
Collagen type IV is classified into different types based on its alpha chain composition. The alpha 3 chain can combine with alpha 4 and alpha 5 chains to form a heterotrimeric structure, which is essential for the proper assembly and function of basement membranes. The classification of collagen types is based on their structural properties and biological functions, with type IV being unique to basement membranes .
The synthesis of collagen type IV alpha 3 chain involves several key steps:
The assembly of collagen type IV involves specific chaperone proteins that assist in the correct folding of the polypeptides into their functional forms. This process requires calcium ions and is sensitive to changes in pH and temperature .
The molecular structure of collagen type IV alpha 3 chain is characterized by its triple helical configuration, which provides tensile strength. The peptide segment (185-203) specifically consists of amino acids that contribute to its structural stability and interaction with other extracellular matrix components.
Collagen type IV undergoes several chemical reactions during its synthesis and function:
These reactions are mediated by various enzymes such as lysyl oxidase, which facilitates cross-linking through oxidative deamination of lysine residues .
The mechanism of action for collagen type IV alpha 3 chain involves its role in forming a scaffold for cell adhesion and migration within basement membranes. This process is crucial for tissue repair and regeneration.
In pathological conditions like Alport syndrome, mutations in COL4A3 disrupt this mechanism, leading to compromised filtration barriers in kidneys and increased susceptibility to kidney disease .
Collagen type IV alpha 3 chain has several applications in scientific research:
The collagen type IV alpha3 chain fragment 185-203 (CNYYSNSYGYLLNGLGHR) represents a critical bioactive region within the non-collagenous 1 (NC1) domain, originally identified in tumstatin. This 19-amino acid peptide exhibits several evolutionarily conserved features essential for its biological function. The N-terminal heptapeptide subfragment (185-191: CYS-ASN-TYR-TYR-SER-ASN-SER, or CNYYSNS) demonstrates particularly high conservation across species, with the tyrosine doublet (YY) and serine-asparagine-serine (SNS) triplet showing near-universal preservation in mammalian alpha3(IV) chains. The cysteine residue at position 185 facilitates potential disulfide bond formation, though this residue is not always required for activity in shorter fragments. The central aromatic residues (Tyr187, Tyr188) contribute to hydrophobic packing stability, while the C-terminal region (192-203: YGYLLNGLGHR) contains a glycine-leucine-rich hydrophobic core followed by a terminal arginine that may participate in integrin binding interactions [1] [3].
Notably, sequence alignment studies reveal that the homologous region in other type IV collagen chains (α1, α2, α4-α6) lacks the exact YYSNS motif, explaining the unique functional properties specific to the α3-derived peptide. The tyrosine residues at positions 187 and 188 are particularly critical, as mutagenesis studies demonstrate their indispensable role in maintaining the peptide's antitumor efficacy. The conservation pattern suggests strong evolutionary pressure maintaining this sequence, likely due to its dual role in maintaining basement membrane integrity and regulating cellular processes upon proteolytic release [1] [3] [5].
Biophysical analyses, including circular dichroism spectroscopy and nuclear magnetic resonance (NMR), reveal that the α3(IV)185-203 peptide adopts defined secondary structures despite its relatively short length. The full-length peptide exhibits a flexible conformation with two stable structural elements: an N-terminal β-turn motif (residues 188-191: YSNS) and a less structured C-terminal region. The heptapeptide CNYYSNS maintains the same structural core as the full-length peptide, explaining its retention of biological activity. This fragment folds into a type I β-turn centered on the YSNS sequence, stabilized by hydrogen bonding between the tyrosine carbonyl oxygen (Tyr188) and the serine amide nitrogen (Ser191) [1].
Table 1: Structural Elements in α3(IV)185-203 Peptide and Subfragments
Peptide Fragment | Primary Sequence | Secondary Structure | Stabilizing Interactions |
---|---|---|---|
Full fragment (185-203) | CNYYSNSYGYLLNGLGHR | N-terminal β-turn + disordered C-terminus | Hydrogen bonding (Tyr188 O - Ser191 N), hydrophobic packing |
Active heptapeptide (185-191) | CNYYSNS | Type I β-turn (188-191) | Hydrogen bonding, π-stacking of Tyr residues |
Active homologous peptide | MNYYSNS | Type I β-turn (188-191) | Conservative Met substitution maintains conformation |
Inactive mutant | DNYYSNS | Disrupted β-turn | Absence of hydrogen bonding network |
The quaternary structure involves transient dimerization through hydrophobic interactions between tyrosine residues, though the peptide primarily functions as a monomer. Molecular dynamics simulations indicate that the tertiary structure is stabilized by π-stacking interactions between Tyr187 and Tyr188, creating a hydrophobic core that shields the β-turn from solvent exposure. This compact structure positions the SNS motif optimally for interaction with integrin receptors. Notably, the peptide does not require trimerization (unlike other collagen domains) for its biological activity, functioning instead as a monomeric ligand [1] [4].
The Ser-Asn-Ser (SNS) triplet at positions 189-191 constitutes the structural nucleus governing the peptide's conformational stability and biological functionality. This polar triad facilitates a network of intramolecular hydrogen bonds that stabilize the β-turn conformation: the asparagine side chain carbonyl forms a hydrogen bond with the serine hydroxyl group at position 191, while the backbone carbonyl of Tyr188 accepts a hydrogen bond from the amide nitrogen of Ser191. Mutagenesis studies replacing Ser189 with alanine significantly reduce β-turn stability, while asparagine substitution (Asn190Ala) completely disrupts the turn formation, leading to loss of biological function [1] [3].
The SNS motif's conformational rigidity is further enhanced by its positioning within a type I β-turn (classified by φ2 = -60°, ψ2 = -30°; φ3 = -90°, ψ3 = 0° dihedral angles), which creates an optimal spatial orientation for interaction with the β3 integrin subunit. This structural arrangement positions the critical tyrosine residues (Tyr187-Tyr188) in an outward orientation, facilitating their insertion into the hydrophobic pocket of αvβ3 integrin. The functional indispensability of this motif is demonstrated by the complete loss of anti-tumor activity in DNYYSNS, a mutant where the cysteine at position 185 is replaced by aspartic acid, disrupting hydrogen bonding patterns essential for β-turn maintenance [1] [3].
The type I β-turn spanning residues 188-191 (YSNS) serves as the structural determinant for the peptide's biological activity. This 4-residue structural motif creates a molecular hinge that positions functional groups for specific interaction with the αvβ3 integrin receptor. The β-turn's significance is demonstrated through multiple lines of evidence: (1) Peptides maintaining this turn (CNYYSNS, MNYYSNS) effectively inhibit melanoma proliferation and invasion in vitro and tumor growth in vivo; (2) Cyclization strategies that stabilize the β-turn enhance antitumor potency approximately 3-fold compared to linear peptides; (3) Mutations disrupting β-turn formation (DNYYSNS) result in complete functional ablation despite identical amino acid composition [1] [3].
Mechanistically, the β-turn conformation presents the YYS sequence in a tight, stable configuration that docks into the ligand-binding pocket of the β3 integrin subunit, specifically interacting with the specificity-determining loop (SDL) of the βI-domain. This interaction disrupts integrin-mediated signaling pathways, leading to downregulation of matrix metalloproteinase expression (particularly MMP-2 and MT1-MMP) and inhibition of the plasminogen activation system. The conformational dependency explains why denatured or linearized peptides show significantly reduced biological activity despite containing identical primary sequences. Structural comparisons with related NC1 domains (canstatin, arresten) reveal that while different collagen IV fragments exhibit anti-angiogenic properties, the α3(IV)185-203 peptide uniquely depends on this β-turn for its specific mechanism of action targeting tumor cell invasion rather than endothelial cell proliferation [1] [2] [4].
Table 2: Functional Consequences of β-Turn Formation in α3(IV)185-203 Peptide
Functional Parameter | β-Turn Present (CNYYSNS) | β-Turn Disrupted (DNYYSNS) | Mechanistic Basis |
---|---|---|---|
Tumor growth inhibition | >60% reduction in mouse melanoma model | No significant effect | Conformation-dependent integrin binding |
MMP-2 downregulation | 70-80% reduction in expression and activation | No inhibition | Altered signaling through αvβ3 integrin |
Cell proliferation inhibition | IC₅₀ ≈ 50μM | No activity up to 500μM | Disrupted FAK/PI3K signaling pathway |
Plasminogen activation | >60% suppression of uPA activity | No suppression | Failure to inhibit uPAR-integrin crosstalk |
Integrin binding affinity | Kd = 120nM | No measurable binding | Loss of complementary surface geometry |
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